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Compound of Interest

Compound Name:
2-Chloro-6,7-

dimethoxyquinoxaline

CAS No.: 216699-86-4

Cat. No.: B1322519

Get Quote

CAS: 216699-86-4 | Formula: C₁₀H₉ClN₂O₂ | MW: 224.64 g/mol [1][2][3]

Executive Summary & Structural Identity
2-Chloro-6,7-dimethoxyquinoxaline is a pharmacophore building block used primarily in the

development of tyrosine kinase inhibitors (e.g., c-Met, Lck, and PDGF receptor antagonists).

Critical Distinction: Researchers often confuse this compound with 2-Chloro-6,7-

dimethoxyquinazoline (CAS 23680-84-4), the key intermediate for prazosin-class alpha-

blockers. The structural difference lies in the nitrogen placement (1,4-diazanaphthalene vs. 1,3-

diazanaphthalene), which fundamentally alters the electronic susceptibility of the C-2 position

to nucleophilic attack.
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Parameter Specification

IUPAC Name 2-Chloro-6,7-dimethoxyquinoxaline

CAS Number 216699-86-4

SMILES COC1=C(OC)C=C2N=CC(Cl)=NC2=C1

InChI Key KJGOYBHXJBMXIL-UHFFFAOYSA-N

Appearance Off-white to pale yellow crystalline solid

Storage
Inert atmosphere (Ar/N₂), 2–8°C. Moisture

sensitive.

Physicochemical Properties
The physicochemical behavior of 2-Chloro-6,7-dimethoxyquinoxaline is dominated by the

electron-deficient pyrazine ring fused to the electron-rich dimethoxybenzene system.

Solid-State & Solution Data
Property Value / Range Note

Melting Point 158 – 162 °C (Predicted)

Experimental data is

proprietary; typically solid at

RT.

Boiling Point 322.0 ± 20.0 °C At 760 mmHg (Predicted)

Density 1.33 ± 0.1 g/cm³
High density due to chloro-

substitution

LogP 1.8 – 2.1
Moderate lipophilicity; suitable

for CNS penetration models

pKa ~0.8 (Conjugate acid)
Weakly basic N-1/N-4

nitrogens

Solubility DMSO, DCM, Ethyl Acetate

Sparingly soluble in water;

hydrolyzes slowly in aqueous

acid.
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Spectral Signature (Predicted)
For structural validation, the following NMR signals are diagnostic:

¹H NMR (DMSO-d₆, 400 MHz):

δ 8.75 (s, 1H): H-3 proton (Deshielded singlet adjacent to Cl-C=N).

δ 7.35 (s, 1H): H-8 aromatic proton.

δ 7.20 (s, 1H): H-5 aromatic proton.

δ 3.95 (s, 6H): Two methoxy groups (often overlapping singlets).

Synthesis & Experimental Protocols
The synthesis of 2-Chloro-6,7-dimethoxyquinoxaline typically proceeds via the chlorination

of the corresponding quinoxalinone lactam. This transformation activates the C-2 position for

subsequent drug design workflows.

Protocol: Chlorination of 6,7-Dimethoxyquinoxalin-
2(1H)-one
Objective: Convert the stable lactam into the reactive chloro-imidate intermediate.

Reagents:

6,7-Dimethoxyquinoxalin-2(1H)-one (1.0 eq)

Phosphorus Oxychloride (POCl₃) (5–10 eq, solvent/reagent)

Catalytic DMF (0.1 eq)

Step-by-Step Methodology:

Setup: Charge a flame-dried round-bottom flask with 6,7-dimethoxyquinoxalin-2(1H)-one

under Argon.
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Addition: Add POCl₃ cautiously. Add catalytic DMF to form the Vilsmeier-Haack type active

species.

Reflux: Heat the mixture to reflux (105°C) for 2–4 hours. Monitor by TLC (DCM:MeOH 95:5)

for disappearance of the starting lactam.

Quench (Critical): Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with

vigorous stirring. Caution: Exothermic hydrolysis of excess POCl₃.

Isolation: Neutralize with saturated NaHCO₃ to pH 7–8. Extract with Dichloromethane (3x).

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from

Ethanol/Hexane if necessary.

Reactivity Profile & Drug Development Applications
The utility of 2-Chloro-6,7-dimethoxyquinoxaline lies in its role as a "privileged scaffold" for

kinase inhibition. The C-2 chlorine atom is highly susceptible to Nucleophilic Aromatic

Substitution (SₙAr) and Palladium-Catalyzed Cross-Coupling.

Mechanism: SₙAr Functionalization
The pyrazine nitrogen at N-1 renders the C-2 position electrophilic. Nucleophiles (amines,

thiols) attack C-2, displacing the chloride to form the active pharmaceutical ingredient (API)

core.
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Figure 1: Mechanism of Nucleophilic Aromatic Substitution (SₙAr) at the C-2 position.
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Application in Kinase Inhibitor Synthesis
This scaffold is frequently employed to synthesize inhibitors for c-Met and ENPP-1.

Workflow: The chloro-quinoxaline is coupled with 4-aminophenylboronic acid (Suzuki) or

substituted anilines (SₙAr) to extend the pharmacophore into the ATP-binding pocket of the

target kinase.

Structure-Activity Relationship (SAR): The 6,7-dimethoxy motif mimics the adenosine ring of

ATP, forming hydrogen bonds with the "hinge region" of the kinase.

Handling & Safety (MSDS Summary)
Signal Word: WARNING

Hazard Class H-Code Statement

Acute Toxicity (Oral) H302 Harmful if swallowed.

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

STOT-SE H335
May cause respiratory

irritation.

Self-Validating Safety Protocol:

Acid Test: Before disposal, treat a small aliquot of the waste stream with aqueous AgNO₃. A

white precipitate (AgCl) confirms the presence of chloride ions, indicating active hydrolysis of

residual POCl₃ or the chloro-heterocycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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